![molecular formula C15H15ClN2O3 B5860362 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research. DMF is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays an important role in DNA repair and cell death pathways. In
Mécanisme D'action
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide acts as a potent inhibitor of PARP by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the inhibition of DNA repair and cell death pathways, which can be exploited for therapeutic purposes in diseases where PARP is overactivated.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. These include the inhibition of PARP activity, the induction of cell death, the modulation of inflammatory pathways, and the improvement of mitochondrial function. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide has several advantages for lab experiments, including its potency, specificity, and ability to cross the blood-brain barrier. However, this compound also has limitations, such as its instability in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide in scientific research. One area of interest is the development of new PARP inhibitors with improved pharmacological properties and selectivity. Another area of interest is the investigation of the role of PARP in aging and age-related diseases, such as Alzheimer's and Parkinson's. Additionally, this compound may have potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Overall, this compound is a promising compound that has opened up new avenues for research in the field of PARP biology and therapeutics.
Méthodes De Synthèse
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitroaniline with furfurylamine, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide has been extensively used in scientific research as a tool to study the role of PARP in various cellular processes. PARP is involved in DNA repair, cell death, and inflammation pathways, and its inhibition by this compound has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Propriétés
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-11-3-4-13(18-5-8-20-9-6-18)12(10-11)17-15(19)14-2-1-7-21-14/h1-4,7,10H,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMVKTIZCFHBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

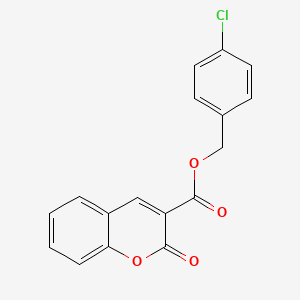
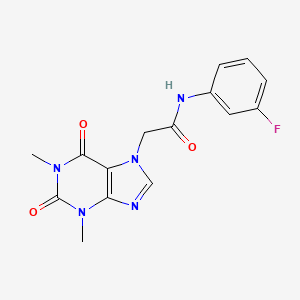
![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
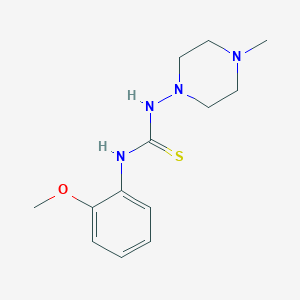
![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)
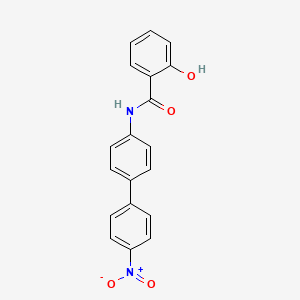
![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![2-ethyl-N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5860340.png)
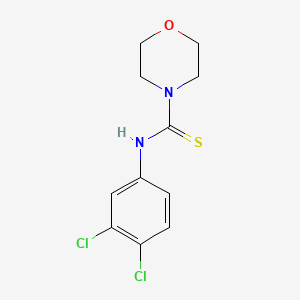
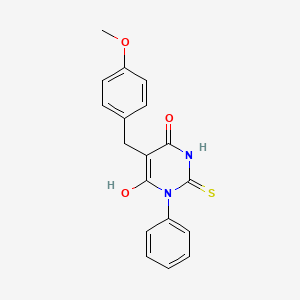
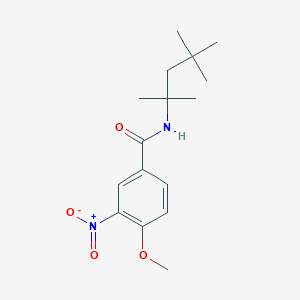
![N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5860375.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)